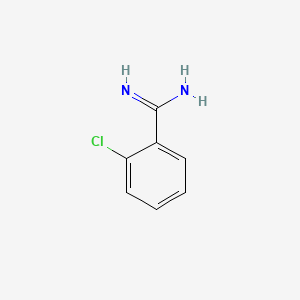

2-Chlorobenzimidamide

Beschreibung

Contextualization within Amidines and Benzimidazoles Research

2-Chlorobenzimidamide belongs to the class of compounds known as amidines, which are characterized by the R-C(=N)NR₂ functional group. Amidines are considered analogs of amides and esters and are among the strongest neutral organic bases. This basicity, along with their ability to form stable cations, makes them important in catalysis and as ligands in coordination chemistry. In medicinal chemistry, the amidine moiety is a key feature in many pharmacologically active agents due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. ugr.esneu.edu.tr

The compound also serves as a precursor in the synthesis of benzimidazoles, a class of heterocyclic aromatic compounds. mdpi.commdpi.com Benzimidazoles are formed by the fusion of benzene (B151609) and imidazole (B134444) rings and are considered "privileged scaffolds" in drug discovery. nih.govwikipedia.org This is due to their presence in a wide array of pharmacologically active compounds, including those with antimicrobial, anticancer, antiviral, and antihypertensive properties. nih.govnih.gov The benzimidazole (B57391) structure's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows its derivatives to bind effectively to a diverse range of macromolecules. nih.gov this compound provides a reactive framework that can be cyclized to form the core benzimidazole ring system, often with the chloro-substituent influencing the subsequent reactivity and biological profile of the final molecule. cymitquimica.comnih.gov

Historical Overview of Research on this compound

The synthesis of benzimidazoles, for which this compound can be a precursor, dates back to the 19th century. The first benzimidazole was prepared in 1872 by Hoebrecker. neu.edu.tr The general and most common synthesis involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often under acidic conditions and at high temperatures. nih.govjyoungpharm.org

Specific research on this compound and its direct applications has evolved with the broader field of medicinal chemistry. Early methods for preparing amidines, including benzamidines, often involved the Pinner reaction, which uses nitriles as a starting material. A common modern synthesis for this compound involves the reaction of 2-chlorobenzonitrile (B47944) with reagents like lithium bis(trimethylsilyl)amide or sodium methoxide (B1231860) and ammonium (B1175870) chloride. nih.govfrontiersin.orgnih.gov Over time, research has shifted from simple synthesis to utilizing this compound as a key intermediate in the construction of more complex, biologically active molecules. For instance, it has been used in nickel-catalyzed annulation reactions with alkynes to create substituted 1(2H)-isoquinolones, demonstrating its utility in advanced organic synthesis. researchgate.net

Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary research, this compound is valued as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The presence of the chloro group and the amidine function allows for a variety of chemical transformations. cymitquimica.com

A significant area of investigation involves its use in creating inhibitors for various enzymes and receptors. For example, derivatives of this compound have been synthesized and evaluated for their potential to treat cancer; one such derivative, N-(N-(benzo[d]thiazol-2-yl)carbamimidoyl)-2-chlorobenzimidamide, was synthesized as part of a study on biguanide (B1667054) derivatives for cancer treatment. google.com In another study, it was used as a starting material to create a series of trifluoromethyl pyrimidinone compounds that were tested for activity against Mycobacterium tuberculosis. nih.govfrontiersin.org

Furthermore, research has explored its role in the development of antiviral agents. Specifically, 2-chlorobenzimidazole (B1347102), which can be derived from this compound, was used to synthesize dihalo-benzimidazole ribonucleosides evaluated for activity against human cytomegalovirus (HCMV). nih.gov Its derivatives have also been investigated as nitric oxide synthase (NOS) inhibitors and as ligands for the cannabinoid CB1 receptor. ugr.esnih.gov The compound is also employed in nickel-catalyzed cyclization reactions to form complex heterocyclic structures like 1-aminoisoquinolines, highlighting its importance in synthetic methodology development. researchgate.net

Compound Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 45743-05-3 | C₇H₇ClN₂ |

| This compound hydrochloride | 18637-02-0 | C₇H₈Cl₂N₂ |

| 2-Chlorobenzonitrile | 873-32-5 | C₇H₄ClN |

| 2-Chlorobenzimidazole | 4887-04-5 | C₇H₅ClN₂ |

Data sourced from multiple references. crysdotllc.comambeed.com

Table 2: Research Applications and Findings for this compound Derivatives

| Derivative Class | Research Area | Key Finding | Reference |

| Biguanide Derivatives | Anticancer | A derivative showed antiproliferative activity against melanoma cell lines. | google.com |

| Trifluoromethyl Pyrimidinones | Antitubercular | Synthesized from this compound, the series showed activity against M. tuberculosis. | nih.govfrontiersin.org |

| Dihalo-ribofuranosylbenzimidazoles | Antiviral | Derived from 2-chlorobenzimidazole, compounds were active against human cytomegalovirus (HCMV). | nih.gov |

| Imidamide Derivatives | Enzyme Inhibition | Designed as Nitric Oxide Synthase (NOS) inhibitors. | ugr.es |

| N-benzyl-2-chlorobenzimidamides | Synthetic Chemistry | Used in nickel-catalyzed cyclization with alkynes to form 1-aminoisoquinolines. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVMRHIWTSFDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372400 | |

| Record name | 2-Chlorobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45743-05-3 | |

| Record name | 2-Chlorobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chlorobenzimidamide

Established methodologies for the synthesis of this compound primarily involve the transformation of the corresponding nitrile. These methods are foundational in providing access to this valuable chemical intermediate.

The direct conversion of nitriles to amidines can be effectively achieved through the use of strong amide bases, with Lithium Bis(trimethylsilyl)amide (LiHMDS) being a prominent reagent for this transformation. The reaction proceeds via nucleophilic addition of the amide to the nitrile carbon. For substrates like benzimidazoles or azabenzimidazoles, a transient protection strategy is often employed to prevent deprotonation of the imidazole (B134444) ring NH group. nih.gov

In the case of 2-Chlorobenzonitrile (B47944), a direct addition of LiHMDS is the anticipated pathway. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent quenching of the highly reactive organolithium reagent. The probable reaction sequence involves the nucleophilic attack of the bis(trimethylsilyl)amide anion on the electrophilic carbon of the nitrile group. This is followed by an intramolecular silyl (B83357) group transfer and subsequent workup with a protic source, such as ammonium (B1175870) chloride or dilute acid, to yield the desired this compound hydrochloride salt. nih.gov

A general protocol for a similar transformation is outlined below:

| Step | Procedure | Purpose |

| 1 | Dissolve 2-Chlorobenzonitrile in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). | To create a suitable reaction environment. |

| 2 | Cool the solution to a low temperature (typically 0 °C to -78 °C). | To control the exothermicity of the reaction. |

| 3 | Add a solution of LiHMDS in THF dropwise to the nitrile solution. | To initiate the nucleophilic addition. |

| 4 | Allow the reaction to stir at low temperature and then warm to room temperature over several hours. | To ensure the completion of the reaction. |

| 5 | Quench the reaction with a saturated aqueous solution of ammonium chloride. | To protonate the intermediate and neutralize excess reagent. |

| 6 | Extract the product with an organic solvent and purify by crystallization or chromatography. | To isolate and purify the this compound. |

This method is advantageous as it is a single-step process that can provide the target amidine in good yields. nih.gov

This compound is a key precursor in the synthesis of 2-substituted benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry. The Phillips-Ladenburg synthesis is a classic condensation reaction that involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions to form a benzimidazole (B57391). wikipedia.orgcolab.wssemanticscholar.orgchemrxiv.org

In this context, this compound can serve as a carboxylic acid surrogate. The reaction with an o-phenylenediamine would proceed via a condensation mechanism, likely under heating in the presence of a mineral acid like hydrochloric acid. The initial step is the formation of a Schiff base-like intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to form the benzimidazole ring.

The general reaction is as follows:

This reaction provides a direct route to 2-arylbenzimidazoles, which are important structural motifs in various biologically active compounds. elsevierpure.comlu.se The conditions for this reaction can be optimized by varying the solvent, temperature, and acid catalyst to achieve high yields.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | o-Phenylenediamine | 2-(2-Chlorophenyl)benzimidazole | Phillips-Ladenburg Condensation |

Amidination is the process of introducing an amidine functional group into a molecule. This compound can act as an amidinating agent, reacting with primary and secondary amines to form N-substituted guanidines. Guanidines are a class of organic compounds with a central carbon atom bonded to three nitrogen atoms and are of interest in medicinal chemistry. asianpubs.org

The reaction typically involves the treatment of an amine with this compound hydrochloride. The amidine hydrochloride serves as an electrophilic species that is attacked by the nucleophilic amine. The reaction is often carried out in a polar solvent and may require heating to proceed to completion. The elimination of ammonia drives the reaction forward.

A representative protocol for the amidination of an amine with this compound is as follows:

| Step | Procedure |

| 1 | A mixture of the amine and this compound hydrochloride is prepared in a suitable solvent (e.g., ethanol (B145695) or DMF). |

| 2 | The reaction mixture is heated to reflux for several hours. |

| 3 | The progress of the reaction is monitored by thin-layer chromatography (TLC). |

| 4 | Upon completion, the solvent is removed under reduced pressure. |

| 5 | The resulting crude product is purified by recrystallization or column chromatography. |

This methodology provides a straightforward approach to the synthesis of a variety of substituted guanidines. semanticscholar.org

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. rsc.orgnih.gov While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structural features suggest its potential as a component in novel MCRs for the synthesis of benzimidazoles and other heterocycles. nih.govfrontiersin.orgresearchgate.net

For instance, a plausible MCR could involve the in-situ formation of an imine from an aldehyde and an amine, which is then trapped by this compound or a derivative, leading to a complex heterocyclic scaffold. The Ugi reaction, for example, proceeds through a nitrilium ion intermediate formed from an imine and an isocyanide. nih.gov It is conceivable that under acidic conditions, this compound could generate a reactive intermediate that participates in a similar cascade of reactions.

The development of such MCRs would be highly valuable for creating libraries of complex molecules for drug discovery and materials science.

Advanced Synthetic Approaches and Innovations

Modern synthetic organic chemistry continuously seeks more efficient and versatile methods for the construction of complex molecules. Advanced synthetic approaches for the utilization of this compound often involve the use of transition-metal catalysis to facilitate novel bond formations and cyclization reactions.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and rhodium are among the most frequently used metals for these transformations. nih.govrsc.orgnih.govresearchgate.netnih.govrsc.orgmdpi.com

Derivatives of this compound can be designed to undergo transition-metal-catalyzed intramolecular cyclization to afford novel fused heterocyclic systems. For example, an N-aryl substituted this compound, where the aryl group bears a suitable ortho-substituent (e.g., a halide or a triflate), could undergo an intramolecular palladium-catalyzed C-C or C-N coupling reaction to form a tetracyclic benzimidazole derivative.

A hypothetical palladium-catalyzed intramolecular cyclization is depicted below:

| Starting Material | Catalyst | Reaction Type | Product |

| N-(2-bromophenyl)-2-chlorobenzimidamide | Pd(OAc)₂ with a phosphine (B1218219) ligand | Intramolecular C-N coupling | Fused benzimidazole system |

Similarly, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, could be employed for the intramolecular cyclization of appropriately substituted this compound derivatives. nih.govrsc.org Rhodium-catalyzed C-H activation is another powerful strategy that could potentially be applied to derivatives of this compound to achieve novel cyclizations by forming a new bond between the benzimidazole core and a tethered aryl or alkyl group. nih.govnih.gov These advanced catalytic methods offer access to complex molecular architectures that would be difficult to synthesize using traditional methods.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of N-substituted 2-chlorobenzimidazoles, several green methods have been developed, offering significant advantages over traditional techniques. researchgate.net

One notable green approach is the use of physical grinding under solvent-free conditions. This method involves the physical grinding of 2-chlorobenzimidazole (B1347102) with an alkylating agent, such as dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), or benzyl (B1604629) chloride, in the presence of a mild base like potassium carbonate (K2CO3) at room temperature. This technique avoids the use of volatile organic solvents, reduces reaction times to 10-15 minutes, and simplifies the work-up procedure, leading to high yields of the desired N-alkyl-2-chlorobenzimidazoles.

Another sustainable method utilizes polyethylene glycol (PEG-600) as a recyclable and non-toxic solvent. The reaction of 2-chlorobenzimidazole with alkylating agents in PEG-600 at 100°C provides the N-substituted products in good yields. PEG-600 is a desirable alternative to conventional solvents due to its low toxicity, biodegradability, and ease of recovery.

Microwave-assisted synthesis has also emerged as a rapid and efficient green technique. By irradiating a mixture of 2-chlorobenzimidazole and an alkylating agent, the reaction time can be significantly reduced, often to a few minutes, while achieving high product yields. This method's efficiency stems from the rapid and uniform heating of the reaction mixture by microwave energy.

These green methodologies for the alkylation of 2-chlorobenzimidazole are summarized in the table below, highlighting the significant improvements in reaction times and yields compared to conventional methods that often require harsh bases like sodium hydride and hazardous solvents such as THF or DMF.

Table 1: Comparison of Green Synthesis Methods for N-Alkyl-2-Chlorobenzimidazoles

| Method | Alkylating Agent | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Physical Grinding | Dimethyl sulfate | K2CO3, RT | 10-15 min | 90 |

| Diethyl sulfate | K2CO3, RT | 10-15 min | 88 | |

| Benzyl chloride | K2CO3, RT | 10-15 min | 85 | |

| PEG-600 | Dimethyl sulfate | 100°C | 3 hrs | 85 |

| Diethyl sulfate | 100°C | 3 hrs | 82 | |

| Benzyl chloride | 100°C | 3 hrs | 80 | |

| Microwave Irradiation | Dimethyl sulfate | RT | 2 min | 88 |

| Diethyl sulfate | RT | 2 min | 85 | |

| Benzyl chloride | RT | 2 min | 82 |

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a powerful tool for the rapid generation of libraries of organic molecules, including benzimidazole derivatives. This technique involves attaching a starting material to an insoluble polymer support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. This approach simplifies purification, as excess reagents and by-products can be removed by simple washing and filtration.

While specific examples of the solid-phase synthesis of this compound are not extensively detailed, the general strategies for benzimidazole synthesis on solid supports are well-established and applicable. A common approach begins with the immobilization of an o-phenylenediamine derivative onto a resin. For instance, monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide can proceed smoothly to yield resin-bound o-phenylenediamines. iosrjournals.org

Subsequent cyclization of the resin-bound diamine with various aldehydes or other carbonyl compounds affords the solid-supported benzimidazole core. iosrjournals.orgprepchem.com The final step involves cleavage of the benzimidazole derivative from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the desired product in good yield and high purity. iosrjournals.orgprepchem.com This methodology allows for the introduction of diversity at various positions of the benzimidazole ring by using different starting materials. prepchem.com

Traceless linkers have also been employed in the solid-phase synthesis of benzimidazoles. This strategy allows for the cleavage of the final product from the resin without leaving any part of the linker attached to the molecule, which is highly desirable in medicinal chemistry. thieme-connect.com

Reaction Mechanisms and Kinetics

Mechanistic Investigations of this compound Formation

The formation of the 2-chlorobenzimidazole core can be achieved through several synthetic routes, with the mechanism varying depending on the starting materials and reagents. A common and industrially relevant method involves the reaction of benzimidazolin-2-one with a chlorinating agent, typically phosphorus oxychloride (POCl3). niscpr.res.innih.gov The reaction is often carried out at elevated temperatures, and sometimes in the presence of a catalytic amount of phenol (B47542) or hydrochloric acid. prepchem.comniscpr.res.in

The proposed mechanism for this transformation involves the initial activation of the carbonyl group of benzimidazolin-2-one by POCl3. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of POCl3, leading to the formation of a highly reactive intermediate. Subsequent nucleophilic attack by the chloride ion on the C2 carbon of the benzimidazole ring, followed by elimination of a phosphate (B84403) species, results in the formation of 2-chlorobenzimidazole.

Another fundamental route to the benzimidazole core is the condensation of o-phenylenediamine with aldehydes, followed by an oxidation step. The mechanism of this reaction is believed to proceed through the formation of a Schiff base intermediate. One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. iosrjournals.org The choice of oxidant can influence the reaction conditions and outcomes.

Reaction Kinetics and Optimization Studies

While detailed kinetic studies providing rate constants and activation energies for the synthesis of this compound are not extensively reported in the literature, several studies have focused on optimizing reaction conditions to improve yields and reduce reaction times.

For the synthesis of benzimidazol-2-one, a precursor to 2-chlorobenzimidazole, a flow-based approach has been optimized using a design of experiment (DoE) methodology. nih.gov This study successfully translated the cyclocarbonylation of o-phenylenediamine with 1,1'-carbonyldiimidazole (B1668759) (CDI) from batch to continuous flow conditions, allowing for a multigram-scale synthesis with high yield and purity. nih.gov

In the context of green synthesis of N-substituted 2-chlorobenzimidazoles, optimization of microwave-assisted reactions has shown that reaction times can be dramatically reduced to as little as 2 minutes with high yields, as detailed in Table 1. Similarly, optimization of the physical grinding method has established that 10-15 minutes is sufficient to achieve high conversion rates.

The synthesis of 2-chlorobenzimidazole from benzimidazolin-2-one and phosphorus oxychloride has been optimized by heating the mixture at reflux for several hours. For instance, one procedure specifies heating at reflux for 6 hours, while another reports stirring at 110°C for 14 hours. prepchem.comprepchem.com These conditions suggest that the reaction requires significant energy input and time to proceed to completion. The use of a catalytic amount of phenol in the reaction of benzimidazolin-2-one with POCl3 has also been reported to improve the efficiency of the chlorination process. niscpr.res.in

Stereochemical Considerations in Synthesis

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, its synthesis does not typically involve stereochemical control.

However, stereochemical considerations become highly relevant during the derivatization of the 2-chlorobenzimidazole scaffold, particularly when chiral substituents are introduced. The synthesis of chiral derivatives can lead to the formation of enantiomers or diastereomers, which may exhibit different biological activities.

For example, the reaction of 2-chlorobenzimidazole with chiral amines can be used to synthesize chiral 2-aminobenzimidazole (B67599) derivatives. researchgate.net These chiral compounds have been explored as organocatalysts in asymmetric synthesis, where their stereochemistry is crucial for inducing enantioselectivity in chemical reactions. researchgate.net The synthesis of such chiral derivatives often requires the use of enantiomerically pure starting materials or chiral resolution techniques to separate the resulting stereoisomers. The stereochemical outcome of these reactions can be influenced by factors such as the nature of the chiral auxiliary, the reaction conditions, and the presence of catalysts.

Derivatization Strategies of this compound

The 2-chloro substituent on the benzimidazole ring is a versatile functional group that serves as a leaving group in nucleophilic substitution reactions, enabling a wide range of derivatization strategies.

N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated to produce N-substituted 2-chlorobenzimidazoles. This is typically achieved by reacting 2-chlorobenzimidazole with alkylating agents such as dimethyl sulfate, diethyl sulfate, or benzyl chloride in the presence of a base. As discussed in the green chemistry section, these reactions can be performed under various environmentally friendly conditions.

Substitution of the Chlorine Atom: The chlorine atom at the 2-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. For instance, reaction with chiral amines in the presence of a base at high temperatures can yield chiral 2-aminobenzimidazole derivatives. researchgate.net

Halogenation of the Benzene (B151609) Ring: The benzene portion of the 2-chlorobenzimidazole molecule can undergo electrophilic substitution reactions. For example, direct bromination of 2-chlorobenzimidazole with bromine-water can lead to the formation of 2-chloro-5,6-dibromobenzimidazole. ppublishing.org This demonstrates that the benzene ring can be further functionalized to introduce additional substituents.

These derivatization strategies are crucial for modifying the physicochemical and biological properties of the 2-chlorobenzimidazole scaffold, making it a valuable building block in medicinal chemistry and materials science.

N-Substitution Reactions

N-substitution of 2-chlorobenzimidazole is a fundamental transformation that allows for the introduction of various functional groups onto the benzimidazole core. This is typically achieved through N-alkylation, where the acidic proton on one of the nitrogen atoms is replaced by an alkyl or aryl group. The reaction generally proceeds via nucleophilic substitution, with the benzimidazole nitrogen acting as the nucleophile.

A variety of alkylating agents and conditions have been explored to achieve these transformations efficiently. Conventional methods often involve reacting 2-chlorobenzimidazole with an alkylating agent, such as dimethyl sulfate, diethyl sulfate, or benzyl chloride, in the presence of a base and a suitable solvent. sigmaaldrich.com For instance, the reaction of 2-chlorobenzimidazole with methyl iodide has been successfully carried out using bases like sodium hydride in THF or potassium hydroxide (B78521) in acetone.

More recent research has focused on developing greener and more efficient protocols. These methods include performing the reaction by physical grinding with a mild base like potassium carbonate (K2CO3) under solvent-free conditions, heating in green solvents like PEG-600, or using microwave irradiation, which can significantly reduce reaction times. Ultrasound irradiation has also emerged as an effective technique to promote N-alkylation, often leading to shorter reaction times and higher yields. researchgate.netasianpubs.org

The choice of base, solvent, and energy source can influence the reaction's efficiency and yield. Below is a table summarizing various conditions reported for the N-alkylation of 2-chlorobenzimidazole.

| Alkylating Agent | Base | Solvent/Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Sulfate | aq. NaOH | Room Temp | 2 hr | 81% | |

| Methyl Iodide | NaH | THF, 80°C | 1 hr | 64% | |

| Dimethyl Sulfate | K2CO3 | Grinding, Room Temp | 10-15 min | - | |

| Dimethyl Sulfate | K2CO3 | PEG-600, 100°C | 1 hr | - | |

| Dimethyl Sulfate | - | Microwave Irradiation | 5 min | - | |

| Dimethyl Sulfate | K2CO3 | Acetonitrile (B52724), Ultrasound | 9 min | 89% | asianpubs.org |

Halogenation Studies

Halogenation involves the introduction of one or more halogen atoms onto the aromatic ring of a molecule. In the context of 2-chlorobenzimidazole, this refers to the substitution on the benzene portion of the benzimidazole core. The literature on extensive halogenation studies of 2-chlorobenzimidazole itself is specific.

One definitive example is the bromination of 2-chlorobenzimidazole using bromine, which leads to the formation of 2-chloro-4,5,6,7-tetrabromobenzimidazole. sigmaaldrich.com This reaction demonstrates that the benzene ring of the 2-chlorobenzimidazole nucleus is susceptible to electrophilic substitution, allowing for exhaustive bromination.

While direct halogenation of the parent 2-chlorobenzimidazole is not widely documented beyond this, studies on related benzimidazole derivatives provide insight into the reactivity of the core structure. For example, benzimidazole itself can undergo bromination to yield a brominated product. chem-soc.si Similarly, substituted benzimidazoles, such as 2,5- or 2,6-dimethylbenzimidazole, can be chlorinated at the N1 position by reacting them with a saturated solution of bleaching powder. researchgate.netresearchgate.net These examples underscore the capacity of the benzimidazole ring system to undergo various halogenation reactions, depending on the specific substrate and reaction conditions.

Cyclization Reactions involving this compound as a Precursor

2-Chlorobenzimidazole serves as a valuable precursor in cyclization reactions to form new heterocyclic rings. Its utility stems from having two nucleophilic nitrogen atoms and a reactive C2-chloro group, which can act as a leaving group.

One notable example involves the reaction of 2-chlorobenzimidazole with brominated enones. thieme-connect.com In this process, 2-chlorobenzimidazole acts as a dinucleophile. The reaction proceeds through a chemo- and regioselective methodology where the key steps are a 1,4-conjugated addition followed by a nucleophilic substitution, each promoted by a different nitrogen atom of the benzimidazole ring. This cascade reaction ultimately furnishes N-alkylated azoles containing disubstituted furan (B31954) rings. thieme-connect.com This transformation highlights the role of 2-chlorobenzimidazole as a foundational building block for constructing more complex heterocyclic systems.

Formation of Polycyclic Systems (e.g., Pyrimidouracils, Isoquinolones)

The benzimidazole core is a key component in the synthesis of fused polycyclic systems, which are of significant interest in medicinal chemistry. 2-Chlorobenzimidazole is an important starting material for accessing the precursors needed for these complex structures.

Pyrimidouracils and Related Systems:

The synthesis of pyrimido[1,2-a]benzimidazoles, a class of compounds closely related to pyrimidouracils, often begins with 2-aminobenzimidazole. nih.govnih.gov 2-Aminobenzimidazole can be readily prepared from 2-chlorobenzimidazole via nucleophilic substitution of the chloride with an amine source. Once formed, 2-aminobenzimidazole can undergo cyclocondensation with various reagents to build the fused pyrimidine (B1678525) ring.

Common synthetic strategies include:

Three-component reactions: One-pot condensation of 2-aminobenzimidazole, an aldehyde (such as p-chlorobenzaldehyde), and malononitrile (B47326) is an efficient method to produce 1,2-dihydropyrimido[1,2-a]benzimidazole derivatives. rdd.edu.iqresearchgate.net

Reaction with unsaturated compounds: Cyclocondensation with β-bromo-α,β-unsaturated aldehydes or isoflavones provides access to the pyrimido[1,2-a]benzimidazole (B3050247) scaffold. nih.gov

Reaction with cyclobutanones: Lewis acid-catalyzed reaction between 2-aminobenzimidazoles and 3-ethoxycyclobutanones also yields the desired fused polycyclic system. nih.gov

Isoquinolones:

The tetracyclic system benzo rsc.orgacs.orgimidazo[2,1-a]isoquinoline is a prominent example of an isoquinolone-type structure derived from benzimidazole precursors. nih.gov The synthesis of these molecules typically involves the cyclization of 2-arylbenzimidazoles. acs.orgnih.gov These crucial 2-aryl precursors are often synthesized from 2-chlorobenzimidazole through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), where the aryl group replaces the chlorine atom.

Modern synthetic routes to construct the final tetracyclic framework from 2-arylbenzimidazoles include:

Radical Cascade Cyclization: Methods using radical strategies have been developed for their efficiency and mild reaction conditions. rsc.orgnih.gov For example, a radical cascade cyclization of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid can generate benzimidazo[2,1-a]isoquinolin-6(5H)-ones in good yields under metal-free conditions. nih.gov

Metal-Catalyzed Annulation: Rhodium-catalyzed oxidative annulation of 2-arylbenzimidazoles with reagents like vinylene carbonate can be used to form one of the rings in the final structure. nih.gov

These advanced synthetic methodologies demonstrate the importance of the 2-substituted benzimidazole core as a versatile platform for constructing complex, fused heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Chlorobenzimidazole (B1347102), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Due to prototropic tautomerism in NH-benzimidazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms, the signals of the benzene (B151609) ring carbons can become averaged in certain solvents, simplifying the spectrum. beilstein-journals.orgnih.govmdpi.com However, in solvents like DMSO-d₆ or at low temperatures, this exchange can be slowed, allowing for the observation of distinct signals for each carbon and proton. mdpi.com

The ¹H NMR spectrum of 2-Chlorobenzimidazole provides information on the number and types of protons present in the molecule. The aromatic protons of the benzene ring typically appear as a complex multiplet, while the N-H proton gives a broad signal that can exchange with deuterium (B1214612) in deuterated solvents.

For a closely related compound, 2-(2-chlorophenyl)-1H-benzimidazole, the ¹H NMR spectrum recorded in DMSO-d₆ shows distinct signals for the benzimidazole (B57391) and the chlorophenyl protons. rsc.org The N-H proton appears as a broad singlet at approximately 12.73 ppm. rsc.org The protons of the benzimidazole ring itself would be expected in the aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting patterns are a result of spin-spin coupling between adjacent protons.

Table 1: Representative ¹H NMR Chemical Shift Data for a 2-Substituted Benzimidazole Derivative. Data for 2-(2-chlorophenyl)-1H-benzimidazole in DMSO-d₆. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.73 | s (broad) | - |

| Aromatic-H | 7.92 | dd | J₁ = 7.8, J₂ = 1.8 |

| Aromatic-H | 7.67 | dd | J₁ = 8.4, J₂ = 1.2 |

| Aromatic-H | 7.52-7.57 | m | - |

| Aromatic-H | 7.25 | s | - |

Note: 's' denotes singlet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-Chlorobenzimidazole, seven distinct carbon signals are expected when tautomerism is slow. The carbon atom (C2) attached to both nitrogen and chlorine is typically found further downfield. The carbons of the benzene ring appear in the aromatic region (110-150 ppm).

In the case of 2-(2-chlorophenyl)-1H-benzimidazole, the C2 carbon appears at 149.57 ppm, and the other aromatic carbons are observed between 127 and 133 ppm. rsc.org For 1-methyl-2-chlorobenzimidazole, a similar derivative, the ¹³C NMR data is also available and provides a reference for the chemical shifts. spectrabase.com The study of various benzimidazole derivatives shows that the chemical shift of the C2 carbon is significantly influenced by the substituent at that position. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Data for 2-Substituted Benzimidazole Derivatives. Data for 2-(2-chlorophenyl)-1H-benzimidazole in DMSO-d₆. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 149.57 |

| Aromatic-C | 132.56 |

| Aromatic-C | 132.11 |

| Aromatic-C | 131.67 |

| Aromatic-C | 130.82 |

| Aromatic-C | 130.45 |

| Aromatic-C | 127.91 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 2-Chlorobenzimidazole, COSY would reveal the connectivity between the adjacent protons on the benzene ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

The application of these techniques to various benzimidazole derivatives has been demonstrated to be effective for complete structural elucidation. semanticscholar.orgugm.ac.idusm.my

Advanced NMR techniques can provide insights into the three-dimensional structure (conformation) and the dynamic processes within a molecule, such as ring-flipping or restricted rotation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close to each other in space, which helps in determining the molecule's conformation.

Furthermore, variable temperature NMR studies can be employed to investigate dynamic processes like tautomerism. nih.gov By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the rates of exchange and the energy barriers for these processes. While specific conformational and dynamic studies on 2-Chlorobenzimidazole are not widely reported, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are often used in conjunction with experimental NMR data to predict and confirm molecular structures and conformations of related heterocyclic compounds. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of 2-Chlorobenzimidazole shows a molecular ion peak [M]⁺ corresponding to its molecular weight. nist.govnist.gov Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed for the molecular ion, with a second peak [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Analysis of the fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For benzimidazole derivatives, common fragmentation pathways include the loss of small neutral molecules. researchgate.net

Table 3: Mass Spectrometry Data for 2-Chlorobenzimidazole.

| Ion | m/z (relative intensity) | Description |

| [C₇H₅ClN₂]⁺ | 152 (100%) | Molecular Ion (M⁺) |

| [C₇H₅³⁷ClN₂]⁺ | 154 (32%) | Isotope Peak (M+2)⁺ |

| [C₆H₄N]⁺ | 90 | Loss of HCl and HCN |

Data obtained from the NIST WebBook. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. nih.gov This accuracy allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For instance, the HRMS (ESI) data for the related compound 2-(2-chlorophenyl)-1H-benzimidazole showed a protonated molecule [M+H]⁺ with a measured m/z of 229.0523, which is in excellent agreement with the calculated value of 229.0527 for the formula C₁₃H₁₀ClN₂. rsc.org A similar analysis for 2-Chlorobenzimidazole would be expected to yield a highly accurate mass for its protonated form, [C₇H₆ClN₂]⁺, confirming its molecular formula of C₇H₅ClN₂.

Dear User,

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "2-Chlorobenzimidamide," it has been determined that there is insufficient publicly available information to fulfill your request for an article with the specified detailed outline.

The searches conducted for each section of the requested outline—including Tandem Mass Spectrometry (MS/MS), Infrared (IR) and Raman Spectroscopy, and X-ray Diffraction (XRD)—did not yield specific experimental data, detailed research findings, or data tables for this compound.

It is important to note that the available scientific data frequently pertains to related but structurally distinct compounds, such as 2-Chlorobenzimidazole and 2-Chlorobenzamide . Using data from these compounds would be scientifically inaccurate and would not adhere to the strict instructions of focusing solely on this compound.

Due to the lack of specific research findings for this compound in the required analytical areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to your detailed outline.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, various chromatographic methods are employed to monitor its synthesis, assess its purity, and isolate it from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC allows researchers to qualitatively track the consumption of reactants and the formation of the product over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow layer of a suitable solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the solvent.

A typical TLC setup for monitoring a reaction includes three lanes: the starting material (reactant), the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same spot. This helps in unequivocally identifying the reactant spot in the reaction mixture, even if the product's retention factor (Rf) is very similar. The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net An ideal solvent system results in Rf values between 0.3 and 0.7 for the compounds of interest. ualberta.ca

For the synthesis of this compound from a precursor like 2-chlorobenzonitrile (B47944), a researcher would look for the disappearance of the 2-chlorobenzonitrile spot and the appearance of a new spot corresponding to this compound. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

This table illustrates the expected Retention Factor (Rf) values for reactants and products during the synthesis of this compound, using different solvent systems on a silica gel plate.

| Compound | Solvent System A (Hexane:Ethyl Acetate 3:1) | Solvent System B (Dichloromethane:Methanol 9:1) |

| 2-Chlorobenzonitrile (Reactant) | 0.65 | 0.80 |

| This compound (Product) | 0.20 | 0.55 |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is the cornerstone for assessing the purity of this compound and for its precise quantification in research and quality control settings. nih.govresearchgate.net

In a typical reversed-phase HPLC (RP-HPLC) method, a C18 column is often used as the stationary phase. nih.gov The mobile phase, a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is pumped through the column at a high pressure. nih.govsrce.hr A solution of the this compound sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases.

A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

For purity assessment, the chromatogram of a this compound sample is analyzed for the presence of any additional peaks, which would indicate impurities. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks.

Table 2: Illustrative HPLC Purity Analysis of a this compound Sample

This table presents hypothetical data from an RP-HPLC analysis, showing the retention time, peak area, and calculated purity of a this compound research sample.

| Peak ID | Retention Time (minutes) | Peak Area | Area % | Identity |

| 1 | 2.15 | 15,480 | 0.45 | Impurity A |

| 2 | 3.88 | 3,405,900 | 99.10 | This compound |

| 3 | 4.52 | 22,350 | 0.45 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. aidic.it In the context of this compound, GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis process or as degradation products. thermofisher.com

In GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. A carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. mdpi.com The separation of components is based on their boiling points and interactions with the stationary phase coating the column. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a unique "molecular fingerprint" for each compound. By comparing the obtained mass spectrum with spectral libraries, such as the NIST library, the identity of the volatile impurities can be confidently determined. thermofisher.com

Table 3: Potential Volatile Impurities in this compound Analysis by GC-MS

This table lists hypothetical volatile compounds that could be identified as impurities in a this compound sample, along with their characteristic mass-to-charge (m/z) ratios.

| Potential Impurity | Retention Time (min) | Key m/z Fragments |

| 2-Chlorobenzonitrile | 8.5 | 137, 102, 75 |

| Dichloromethane (solvent) | 3.1 | 84, 86, 49 |

| Benzene | 4.2 | 78, 52, 51 |

Validation of Analytical Procedures in Research Contexts

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. mdpi.com For research involving this compound, validating analytical methods like HPLC is critical to ensure that the results are reliable, accurate, and reproducible. nih.gov Key validation parameters include specificity, selectivity, accuracy, and precision.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.dechromatographytoday.com Selectivity is a related term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.deechemi.com

In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for this compound is well-resolved from peaks of potential impurities or related compounds. This is often achieved by "spiking" a sample of this compound with known impurities and demonstrating that the method can separate them. The resolution factor (Rs) between adjacent peaks is a critical measure, with a value greater than 1.5 generally indicating a good separation.

Table 4: Hypothetical HPLC Selectivity Data for this compound

This table shows the resolution between this compound and a closely eluting potential impurity, demonstrating the method's selectivity.

| Compound Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |

| This compound / Impurity C | 5.2 | 5.8 | 2.1 |

Accuracy and precision are fundamental parameters in the validation of quantitative analytical methods. ui.ac.id

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample). nih.govresearchgate.net The sample is then analyzed, and the measured amount is compared to the known added amount. The accuracy is expressed as the percentage of recovery. For many applications, recovery values between 98% and 102% are considered acceptable. mdpi.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. srce.hr Precision is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Typically, a %RSD of less than 2% is desired for the assay of a bulk substance. nih.gov

Table 5: Example of Accuracy and Precision Data for HPLC Quantification of this compound

This table provides hypothetical validation data for an HPLC method, showing the accuracy (as % Recovery) and precision (as % RSD) at three different concentration levels.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | % Recovery (Accuracy) | % RSD (Repeatability) |

| 50 | 49.8 | 99.6% | 1.2% |

| 100 | 100.5 | 100.5% | 0.9% |

| 150 | 150.9 | 100.6% | 1.1% |

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Structural Modifications and Their Impact on Biological Activity

Systematic modification of the 2-Chlorobenzimidamide structure is crucial for optimizing its pharmacological profile. SAR studies focus on how changes to the chlorine substituent, the benzimidazole (B57391) ring, and the amidine moiety influence the compound's efficacy and target interactions. nih.govresearchgate.net

The presence and position of the chlorine atom on the benzimidazole ring are critical determinants of biological activity. As a halogen, chlorine is an electron-withdrawing group that can significantly alter the electronic and steric properties of the molecule.

Key Research Findings:

Electronic Effects : The electron-withdrawing nature of chlorine can modulate the pKa of the benzimidazole ring system, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding or other electrostatic interactions with a biological target. tandfonline.com

Lipophilicity : Halogenation, including chlorination, generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets, but excessive lipophilicity can also lead to off-target effects and reduced solubility.

Binding Interactions : The chlorine atom can act as a key binding point, forming halogen bonds or hydrophobic interactions within the target's active site. Studies on other halogenated benzimidazoles have shown that dihalogenated derivatives can exhibit greater antibacterial activity than compounds with a single halogen. researchgate.net

Metabolic Stability : The C-Cl bond can influence the metabolic stability of the compound, potentially blocking sites of oxidative metabolism and prolonging its duration of action.

| Structural Feature | Physicochemical Impact | Potential Effect on Biological Efficacy | Supporting Rationale |

|---|---|---|---|

| Chlorine Atom | Increases lipophilicity; acts as an electron-withdrawing group | Can enhance membrane permeability and binding affinity | Halogen substitution is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. researchgate.net |

| Position on Ring | Alters molecular dipole moment and steric profile | Determines the potential for specific interactions (e.g., halogen bonds) within the target's binding pocket | The precise positioning of functional groups is critical for optimal receptor or enzyme engagement. |

Key Research Findings:

Position C2 : This position is directly attached to the amidine and chlorine in the parent scaffold. Modifications here directly impact the core pharmacophore.

Positions C4, C5, C6, C7 : Substituents on the fused benzene (B151609) ring can modulate the electronic properties of the entire ring system. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CF₃) can fine-tune the molecule's interaction with its target. tandfonline.comnih.gov For instance, in some series, derivatives with electron-withdrawing substituents showed the highest antimycobacterial activity. documentsdelivered.com

Position N1 : Substitution at the N1 nitrogen can influence the molecule's pKa, hydrogen-bonding capability, and steric profile, which can be critical for fitting into a binding pocket.

| Position | Type of Substituent | Observed Impact on Activity (in related series) | Reference |

|---|---|---|---|

| C5 / C6 | Electron-withdrawing (e.g., -NO₂) | Often increases antimicrobial or antisecretory effects, but strongly withdrawing groups can also reduce activity. | tandfonline.comrjptonline.org |

| C5 / C6 | Electron-donating (e.g., -CH₃) | Can enhance activity, potentially by improving hydrophobic interactions or altering electronics. | documentsdelivered.com |

| N1 | Alkyl or benzyl (B1604629) groups | Can improve potency by providing additional binding interactions or blocking metabolism. In some cases, substitution renders the compound inactive. | tandfonline.com |

| C2 | Aromatic rings | Often crucial for activity, with substitutions on the phenyl ring itself modulating potency. | rroij.comukm.my |

The amidine functional group is a key pharmacophore, known for its ability to form strong non-covalent interactions with biological targets. nih.govmdpi.com It is a strong base and is typically protonated at physiological pH, allowing it to act as a cationic center.

Key Research Findings:

Electrostatic Interactions : The cationic nature of the protonated amidine group enables it to form strong salt bridges and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or on the surface of DNA. nih.gov

Hydrogen Bonding : The -C(=NH)-NH₂ group can act as both a hydrogen bond donor and acceptor, providing directional interactions that are crucial for molecular recognition and binding affinity. nih.gov

Structural Mimicry : The amidine moiety can serve as a structural mimic of other functional groups, such as the guanidinium (B1211019) side chain of arginine, allowing it to interact with targets that recognize this amino acid.

Modifications : Modifications, such as N-substitution on the amidine nitrogen atoms, can alter the group's basicity, steric profile, and hydrogen-bonding pattern. This can be used to fine-tune selectivity and improve pharmacokinetic properties. Aromatic diamidines, for example, are known to be DNA minor groove binders. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools for understanding the SAR of this compound at a molecular level, guiding the design of more potent and selective analogs.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of a molecule. dergipark.org.trjocpr.com These calculations help rationalize observed biological activities and predict the properties of novel derivatives. electrochemsci.org

Key Calculated Parameters:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with its biological target via non-covalent forces.

Atomic Charges : Calculating the partial charges on each atom (e.g., Mulliken charges) helps to quantify the sites most likely to be involved in electrostatic interactions or hydrogen bonding. electrochemsci.org

| Parameter | Definition | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution | Identifies regions for electrostatic interactions, hydrogen bonding, and nucleophilic/electrophilic attack. |

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or nucleic acid. ijpsr.com For benzimidazole derivatives, docking studies have been instrumental in elucidating binding modes with various targets like enzymes and receptors. ukm.mynih.govacs.orgaip.orgspast.org

Process and Insights:

Target Identification : A three-dimensional structure of the biological target (e.g., from the Protein Data Bank) is identified.

Ligand Preparation : A 3D model of this compound or its analogs is generated and energy-minimized.

Docking Simulation : The ligand is placed into the active site of the target, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

Analysis : The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues in the active site.

Studies on related benzimidazole-based inhibitors have shown that the benzimidazole ring often engages in hydrophobic or π-π stacking interactions, while polar substituents and the core nitrogen atoms form crucial hydrogen bonds with the target protein. ukm.my The docking score can help prioritize which novel derivatives should be synthesized and tested experimentally. spast.org

Information regarding "this compound" is not publicly available.

A thorough investigation for scientific literature and data concerning the chemical compound “this compound,” with a specific focus on its Structure-Activity Relationship (SAR) studies, molecular design, and particularly its de novo and rational design strategies, has yielded insufficient information to construct a detailed and scientifically accurate article as per the requested outline.

Extensive searches across multiple scientific databases and scholarly articles did not reveal any specific research dedicated to the de novo or rational design of this compound derivatives. The available literature primarily focuses on related but structurally distinct compounds such as 2-chlorobenzimidazole (B1347102) and 2-chlorobenzamide. While these compounds share some structural similarities, the core "benzimidamide" moiety and its specific design strategies as requested are not documented in the accessible scientific domain.

The term "benzimidamide" itself appears to be less common in medicinal chemistry literature compared to the widely studied "benzimidazole" and "benzamide" scaffolds. Consequently, there is a lack of published research detailing the specific structure-activity relationships and molecular design principles that would be necessary to fulfill the requirements of the requested article.

Therefore, due to the absence of specific and verifiable research data on the de novo and rational design of this compound derivatives, it is not possible to generate the requested article while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content based on diverse sources.

Biological Activities and Pharmacological Investigations

Antimicrobial Activity

Derivatives of 2-chlorobenzimidazole (B1347102) have been widely investigated for their ability to inhibit the growth of various microorganisms, including fungi, bacteria, and mycobacteria.

A number of studies have highlighted the potent antifungal properties of 2-chlorobenzimidazole derivatives against a range of pathogenic fungi. For instance, a series of 35 benzimidazole (B57391) derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated for their activity against five phytopathogenic fungi. nih.govresearchgate.net Notably, compound 5b demonstrated remarkable antifungal properties against Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani, with IC50 values of 30.97, 11.38, 57.71, and 40.15 μg/mL, respectively. nih.govresearchgate.net Another compound, 4m , displayed strong growth inhibition of C. gloeosporioides, Alternaria solani, and F. solani with IC50 values of 20.76, 27.58, and 18.60 μg/mL, respectively. nih.govresearchgate.net Furthermore, compound 7f showed selective inhibition of B. cinerea with an IC50 of 13.36 μg/mL, which was comparable to the commercial fungicide hymexazol. nih.govresearchgate.net

In another study, novel 2-chloromethyl-1H-benzimidazole derivatives were synthesized and screened for their antifungal activity against Candida albicans. One of the synthesized compounds, VMKP 8 , exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net Similarly, research into other benzimidazole derivatives has shown promising results. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated significant antifungal activities. nih.gov

| Compound | Fungal Strain | Activity (IC50/MIC in µg/mL) |

|---|---|---|

| 5b | Cytospora sp. | 30.97 |

| 5b | Colletotrichum gloeosporioides | 11.38 |

| 5b | Botrytis cinerea | 57.71 |

| 5b | Fusarium solani | 40.15 |

| 4m | Colletotrichum gloeosporioides | 20.76 |

| 4m | Alternaria solani | 27.58 |

| 4m | Fusarium solani | 18.60 |

| 7f | Botrytis cinerea | 13.36 |

| VMKP 8 | Candida albicans | 12.5 |

The antibacterial potential of 2-chlorobenzimidazole derivatives has also been a focus of research. A study on novel nitro- and amino-substituted 2-benzimidazolyl and 2-benzothiazolyl benzo[b]thieno-2-carboxamides revealed promising activity against Gram-positive bacteria. nih.gov Specifically, the nitro- and amino-substituted benzimidazole derivatives 3a , 4a , 5a , and 5b exhibited MICs in the range of 2-8 μg/mL against Staphylococcus aureus and Enterococcus faecalis. nih.gov

In a different investigation, 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Compounds 8 , 9 , and 11 from this series were identified as excellent antimicrobial agents when compared to standard antibacterial drugs. nih.gov Another study focusing on 2-benzylidene-3-oxobutanamide derivatives found that several compounds exhibited good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Nitro- and amino-substituted benzimidazole derivatives (3a, 4a, 5a, 5b) | Staphylococcus aureus, Enterococcus faecalis | 2-8 |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (8, 9, 11) | Gram-positive and Gram-negative bacteria | Potent (Specific MICs not detailed in abstract) |

Benzimidazole derivatives have been recognized for their potential against Mycobacterium tuberculosis. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series demonstrated noteworthy activity. Further in vivo studies in mice models helped to establish the safety profile of these compounds. nih.gov

Another study focused on the synthesis of novel benzimidazole derivatives and their antimycobacterial activity. Three of the synthesized compounds displayed good activity with MICs of less than 0.2 μM against M. tuberculosis H37Rv. nih.gov Compound 5g , ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate, was the most active, with an MIC of 0.112 μM against the H37Rv strain and 6.12 μM against an isoniazid-resistant strain. nih.gov

| Compound | Mycobacterium Strain | Activity (MIC in µM) |

|---|---|---|

| 5g | M. tuberculosis H37Rv | 0.112 |

| 5g | INH-resistant M. tuberculosis | 6.12 |

| 5d | M. tuberculosis H37Rv | 0.135 |

| 5d | INH-resistant M. tuberculosis | 16.25 |

| 5b | M. tuberculosis H37Rv | 0.195 |

| 5b | INH-resistant M. tuberculosis | 24.12 |

Antiprotozoal Activity

The efficacy of benzimidazole derivatives against various protozoan parasites has been well-documented. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov All tested compounds in this series showed strong activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole. nih.gov The structure-activity relationship indicated that substitutions at various positions on the benzimidazole ring influenced the antiprotozoal activity.

Antiviral Activity

Derivatives of 2-chlorobenzimidazole have been evaluated for their potential to inhibit viral replication. In one study, 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles were synthesized and tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Most of these benzimidazole derivatives were active against both viruses, with IC50 values ranging from 3-40 μM for HCMV and 50-90 μM for HSV-1. nih.gov However, this antiviral activity was often associated with cytotoxicity. The 5,6-dibromo and 5,6-diiodo analogs were particularly active against HCMV, with IC50 values of approximately 4 μM and 2 μM, respectively, though they also exhibited higher cytotoxicity. nih.gov

Another study investigated a series of 2-arylbenzimidazoles for their antiviral activity against a broad panel of RNA and DNA viruses. nih.gov While many compounds were inactive, compounds 15 , 28 , and 29 showed moderate activity against Yellow Fever Virus, with IC50 values in the range of 6-27 μM. nih.gov

| Compound Class/Compound | Virus | Activity (IC50 in µM) |

|---|---|---|

| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | Human Cytomegalovirus (HCMV) | 3-40 |

| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | Herpes Simplex Virus type 1 (HSV-1) | 50-90 |

| 2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~4 |

| 2-chloro-5,6-diiodo-1-beta-D-ribofuranosylbenzimidazole | Human Cytomegalovirus (HCMV) | ~2 |

| 2-arylbenzimidazoles (15, 28, 29) | Yellow Fever Virus | 6-27 |

Anticancer/Cytotoxic Activity

The cytotoxic potential of 2-chlorobenzimidazole derivatives against various cancer cell lines has been a significant area of investigation. A study on 1,2-disubstituted benzimidazole compounds, including a derivative with a chloride group (2a ), demonstrated cytotoxic effects. nih.gov Compound 2a showed IC50 values of 111.70 μM, 185.30 μM, and 167.30 μM against A549 (lung cancer), DLD-1 (colon cancer), and L929 (fibroblast) cell lines, respectively. nih.gov

In another study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were evaluated for their anticancer activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov While most derivatives were less cytotoxic than the standard drugs, compound 2 showed high cytotoxicity against the MCF7 cell line with an IC50 of 0.0047 µM/ml, and compound 10 was highly cytotoxic against the HCT116 cell line with an IC50 of 0.0058 µM/ml. nih.gov

Furthermore, amino-substituted benzothiazole (B30560) hydrochloride salt 5d , a compound with a related heterocyclic structure, displayed pronounced and selective activity against the MCF-7 cell line with an IC50 of 40 nM. nih.gov Research on 2-arylbenzimidazoles also identified several compounds with antiproliferative activity, with compound 27 being the most potent against human hematologic and solid tumor cells. nih.gov

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| 2a (1,2-disubstituted benzimidazole) | A549 (Lung Cancer) | 111.70 µM |

| 2a (1,2-disubstituted benzimidazole) | DLD-1 (Colon Cancer) | 185.30 µM |

| 2a (1,2-disubstituted benzimidazole) | L929 (Fibroblast) | 167.30 µM |

| 2 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide) | MCF7 (Breast Cancer) | 0.0047 µM/ml |

| 10 (2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide) | HCT116 (Colon Cancer) | 0.0058 µM/ml |

| 5d (amino-substituted benzothiazole hydrochloride salt) | MCF-7 (Breast Cancer) | 40 nM |

Enzyme Inhibition Studies

The ability of benzimidazole derivatives to inhibit specific enzymes is a key area of investigation for the development of new drugs.

Nitric Oxide Synthase (NOS) Inhibition

Derivatives of benzimidazole have been explored for their capacity to inhibit nitric oxide synthase (NOS). The inducible form of this enzyme, iNOS, is involved in inflammatory processes through the production of nitric oxide (NO). Studies on benzimidazole-coumarin hybrids, for instance, have shown that these molecules can act as anti-iNOS agents. The evaluation of these compounds often involves in vitro assays to measure NO and iNOS inhibition, followed by in vivo models, such as the carrageenan-induced rat paw edema model, to assess anti-inflammatory effects. Selective inhibition of iNOS is considered a promising therapeutic strategy for inflammatory diseases.

Tyrosine Kinase Inhibition

The benzimidazole scaffold is a recognized component in the design of protein kinase inhibitors, including tyrosine kinase inhibitors. These enzymes are crucial targets in cancer therapy due to their role in cell signaling and growth. Research has focused on developing benzimidazole-based compounds that can act as potent and selective inhibitors of various protein kinases, such as aurora kinase, CDK, CK2, EGFR, FGFR, and VEGFR-2. The development of these inhibitors is a significant area of focus in targeted cancer therapy.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors play a role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. Benzimidazole derivatives have been synthesized and tested for their inhibitory activity against this enzyme. In one study, certain synthesized benzimidazole derivatives demonstrated significant inhibition of yeast and rat intestinal alpha-glucosidase. The most potent of these compounds were found to have IC50 values in the micromolar range and also exhibited antihyperglycemic activity in animal models.

Other Reported Biological Activities

Beyond specific enzyme inhibition, the broader biological activities of benzimidazole derivatives have been reported.

Anti-inflammatory Activity: A variety of 2-substituted benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory potential. Their mechanism of action is often investigated through their effects on enzymes like cyclooxygenase (COX) and others involved in the inflammatory cascade. Evaluation methods include in vitro assays, such as the oxidative burst assay, and in vivo models like the carrageenan-induced paw edema test in rodents.